molecular formula C13H10F4N2O3 B8044397 Ethyl 1-(N-Methylamino)-5,6,7,8-tetrafluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

Ethyl 1-(N-Methylamino)-5,6,7,8-tetrafluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

Cat. No.: B8044397
M. Wt: 318.22 g/mol
InChI Key: DMESACZSTFIXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(N-Methylamino)-5,6,7,8-tetrafluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H10F4N2O3 and its molecular weight is 318.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrafluoro-1-(methylamino)-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F4N2O3/c1-3-22-13(21)5-4-19(18-2)11-6(12(5)20)7(14)8(15)9(16)10(11)17/h4,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMESACZSTFIXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C(=C(C(=C2F)F)F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4.2 g of the compound (193) obtained above was dissolved in 30 ml of ethyl acetate, and while cooling with ice, 40 ml of 4N hydrochloric acid solution in dioxane was added to the solution. The solution was stirred overnight at room temperature, and the solvent was removed by distillation. The residue was dissolved in 100 ml of chloroform, and 50 ml of aqueous 10% sodium carbonate solution was added to the solution. The solution was stirred for 30 minutes at room temperature. The organic layer was separated and after drying over magnesium sulfate, the solvent was removed by distillation. Crystals were dispersed in ether and filtered to obtain 2.9 g of the subject compound (194) in a 91% yield.
Name
compound ( 193 )
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl 1-(N-tert-butoxycarbonyl-N-methylamino)-5,6,7,8-tetrafluoro -1,4-dihydro-4-oxoquinoline-3-carboxylate (4.2 g) was dissolved in ethyl acetate (30 ml),. 4N hydrochloric acid-dioxane solution (40 ml) was added thereto with ice-cooling and stirred overnight at room temperature, and the solvent was removed by distillation. The residue was dissolved in chloroform (100 ml), and 10% sodium carbonate aqueous solution (50 ml) was added thereto and stirred for 30 minutes at room temperature. The organic layer was separated out and dried over magnesium sulfate, and the solvent was removed by distillation. The crystals were dispersed in ether and filtered out to obtain ethyl 1-methylamino-5,6,7,8-tetrafluoro -1,4-dihydro-4-oxoquinoline-3-carboxylate (2.9 g).
Name
Ethyl 1-(N-tert-butoxycarbonyl-N-methylamino)-5,6,7,8-tetrafluoro -1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

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